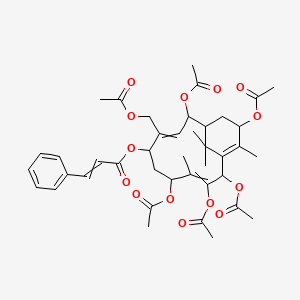

2-Deacetyltaxuspine X

Description

Properties

Molecular Formula |

C41H50O14 |

|---|---|

Molecular Weight |

766.8 g/mol |

IUPAC Name |

[2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3 |

InChI Key |

FLBNRACKRBUYNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic 2-Deacetyltaxuspine X: A Technical Guide to its Natural Occurrence and Sources

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural occurrence and sources of the taxane (B156437) diterpenoid, 2-Deacetyltaxuspine X. Due to the current scarcity of direct references to "this compound" in scientific literature, this paper will focus on the closely related and documented compound, Taxuspine X , and explore the potential for the existence and isolation of its 2-deacetylated derivative.

Natural Occurrence of Taxuspine X and its Derivatives

Taxuspine X is a known taxoid that has been primarily isolated from the seeds of various yew species, notably Taxus mairei and Taxus cuspidata .[1] While direct quantitative data for this compound is not available, the yields of other taxanes from Taxus species can provide an indicative range for the potential abundance of such minor derivatives.

The concentration of taxanes in Taxus species is known to vary significantly based on the plant part, geographical location, and season of collection. For instance, a study on Taxus mairei indicated the presence of numerous taxane compounds in its seeds.[1] Another publication focusing on the chemical constituents of Taxus chinensis var. mairei also detailed the isolation of various taxoids. The quantitative analysis of major taxanes in different parts of Taxus mairei shows that the bark generally contains the highest concentration of paclitaxel, a well-known taxane.[2]

The following table summarizes the reported occurrence of Taxuspine X and provides a comparative context for the potential yield of a minor derivative like this compound.

| Compound | Plant Source | Plant Part | Reported Yield/Concentration | Reference |

| Taxuspine X | Taxus mairei | Seeds | Not explicitly quantified in the provided abstract, but isolated as a constituent. | [1] |

| Taxuspine X | Taxus cuspidata | Not specified in the provided abstract, but implied as a source. | Not specified. | |

| Paclitaxel | Taxus mairei | Bark | Average of 418 µg/g. | [2] |

| 10-Deacetylbaccatin III | Taxus mairei | Bark | 0.0680%. | [2] |

| Cephalomannine | Taxus mairei | Bark | 0.034 mg/g. | [2] |

Table 1: Natural Occurrence of Taxuspine X and Related Taxanes.

Experimental Protocols for Isolation

The isolation of taxanes from their natural sources is a multi-step process involving extraction, partitioning, and chromatography. While a specific protocol for this compound is not available, the general methodology for isolating taxoids like Taxuspine X from Taxus seeds can be adapted.

General Isolation Workflow for Taxoids from Taxus Seeds

The following diagram illustrates a typical workflow for the isolation of taxane diterpenoids from Taxus seeds.

Detailed Methodological Steps (Hypothetical for this compound based on similar compounds)

-

Plant Material Preparation: Air-dried and powdered seeds of the target Taxus species would be the starting material.

-

Extraction: The powdered material would be repeatedly extracted with a polar solvent like methanol at room temperature. The combined methanolic extracts would then be concentrated under reduced pressure.

-

Solvent Partitioning: The resulting residue would be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Taxoids are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction would be subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing amounts of ethyl acetate, would be used to separate the components.

-

Further Purification: Fractions containing the target compound, identified by thin-layer chromatography (TLC) analysis, would be further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound would be determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Biological Activity

Information regarding the specific biological activity and associated signaling pathways of this compound is not available. However, many taxoids exhibit cytotoxic and antitumor activities by interacting with microtubules. The diagram below illustrates the general mechanism of action for cytotoxic taxanes.

Conclusion and Future Directions

While the existence and natural occurrence of this compound remain to be definitively established in the public scientific domain, the presence of its parent compound, Taxuspine X, in Taxus species provides a strong rationale for its potential isolation. Future research should focus on the comprehensive phytochemical analysis of Taxus mairei and Taxus cuspidata seeds, with a specific aim to identify and characterize minor taxoid constituents. The development of high-resolution analytical techniques will be crucial in detecting and quantifying trace amounts of such compounds. The elucidation of the structure and biological activity of this compound could offer new avenues for the development of novel therapeutic agents.

References

The Putative Biosynthesis of 2-Deacetyltaxuspine X in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoid alkaloids known as taxoids. Among these, paclitaxel (B517696) (Taxol®) is a widely recognized anticancer agent. However, the structural diversity of taxoids extends to hundreds of compounds, including various taxuspines, which exhibit a range of biological activities. This technical guide focuses on the putative biosynthetic pathway of a specific taxoid, 2-deacetyltaxuspine X, within Taxus species. While the complete pathway for this particular compound has not been fully elucidated, this document synthesizes the current understanding of general taxoid biosynthesis to propose a scientifically grounded pathway. It provides a framework for researchers engaged in the discovery, characterization, and potential synthetic biology applications of novel taxoids.

The biosynthesis of taxoids is a complex process involving a series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases.[1][2] These enzymes are responsible for the hydroxylation and acylation of the taxane (B156437) core, leading to the vast array of taxoid structures observed in nature.[1] Understanding these pathways is crucial for the potential biotechnological production of valuable taxoids and for the discovery of new therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of all taxoids begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the taxane skeleton.[1] This initial step is catalyzed by taxadiene synthase. Following the formation of the basic taxane core, a series of post-cyclization modifications, including hydroxylations and acylations, occur to yield the diverse taxoid structures.

Based on the known steps of taxoid biosynthesis and the structure of this compound, a putative pathway can be proposed. This pathway likely involves a specific sequence of hydroxylations at various positions on the taxane ring, followed by the attachment of an acetyl group and a cinnamoyl group. The absence of an acetyl group at the C-2 position, as indicated by its name, suggests either a late-stage deacetylation step or a biosynthetic route that bypasses C-2 acetylation.

Key Enzyme Families and Quantitative Data

The biosynthesis of this compound is hypothesized to be catalyzed by enzymes from two major families: cytochrome P450 hydroxylases and acyltransferases. While specific kinetic data for the enzymes directly involved in this compound synthesis are not available, data from closely related and well-studied taxoid biosynthetic enzymes provide a valuable reference point for researchers.

Cytochrome P450 Hydroxylases

CYP450s are responsible for the regio- and stereospecific hydroxylation of the taxane core. These reactions are crucial for creating the attachment points for subsequent acylation reactions.

| Enzyme (Analogous) | Substrate | Km (µM) | kcat (s-1) | Source Species | Reference |

| Taxane 10β-hydroxylase | 10-deacetylbaccatin III | ~1.0 | Not Reported | Taxus cuspidata | [3] |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | Not Reported | Taxus cuspidata | [4] |

| Taxoid 14β-hydroxylase | 5α-acetoxy-10β-hydroxy taxadiene | ~50 | Not Reported | Taxus species | [5] |

| Taxoid 7β-hydroxylase | Taxusin | Not Reported | Not Reported | Taxus species | [6] |

Table 1: Kinetic Parameters of Analogous Taxoid Cytochrome P450 Hydroxylases. This table presents kinetic data for well-characterized CYP450s from the broader taxoid biosynthetic network, which can serve as a proxy for the yet-to-be-identified enzymes in the this compound pathway.

Acyltransferases

Acyltransferases catalyze the transfer of acyl groups (e.g., acetyl, benzoyl, cinnamoyl) from CoA thioester donors to the hydroxylated taxane core. These reactions are key for the final structural diversification of taxoids.

| Enzyme (Analogous) | Substrate | Km (µM) | kcat (s-1) | Source Species | Reference |

| Taxoid C13-side-chain N-benzoyltransferase | N-debenzoyl-2'-deoxytaxol | 420 | 1.5 ± 0.3 | Taxus cuspidata | [3] |

| Taxoid C13-side-chain N-benzoyltransferase | Benzoyl-CoA | 400 | 1.5 ± 0.3 | Taxus cuspidata | [3] |

| Taxadien-5α-ol-O-acetyltransferase (TAX19) | Taxadien-5α-ol | Lower than TAX1 | Not Reported | Taxus species | [7] |

| Baccatin III-3-amino-3-phenylpropanoyltransferase | Baccatin III | 2.4 ± 0.5 | Not Reported | Taxus cuspidata | [8] |

| Baccatin III-3-amino-3-phenylpropanoyltransferase | β-phenylalanoyl-CoA | 4.9 ± 0.3 | Not Reported | Taxus cuspidata | [8] |

Table 2: Kinetic Parameters of Analogous Taxoid Acyltransferases. This table provides kinetic data for various acyltransferases involved in taxoid biosynthesis. These values offer a baseline for characterizing the specific acyltransferases in the this compound pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols are generalized from established methods for studying taxoid biosynthesis and can be adapted for the specific investigation of this compound.

References

- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol biosynthesis: Molecular cloning and characterization of a cytochrome P450 taxoid 7 beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Isolation of Taxuspine D, a Bioactive Taxoid

Disclaimer: The initially requested compound, "2-Deacetyltaxuspine X," could not be identified in the existing scientific literature. Therefore, this guide focuses on a closely related and well-documented taxoid, Taxuspine D , to provide a representative and technically detailed overview for researchers, scientists, and drug development professionals.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxoids. While paclitaxel (B517696) (Taxol®) is the most famous member of this class for its clinical applications in cancer chemotherapy, a vast array of other taxoids with diverse chemical structures and biological activities have been isolated and characterized. These compounds are of significant interest to the scientific community for their potential as novel therapeutic agents or as scaffolds for the development of new drugs.

This technical guide details the discovery and isolation of Taxuspine D, a specific taxane (B156437) diterpenoid identified from the Japanese yew, Taxus cuspidata. The document provides a comprehensive overview of the experimental protocols for its extraction and purification, a summary of its key quantitative data, and a visualization of the experimental workflow.

Discovery of Taxuspine D

Taxuspine D was first isolated from the stems of the Japanese yew, Taxus cuspidata Sieb. et Zucc.[1]. Its structure was elucidated through extensive spectroscopic analysis, revealing a unique taxane diterpenoid featuring an enolacetate moiety[1]. The discovery of Taxuspine D added to the growing family of taxoids and highlighted the chemical diversity within the Taxus genus.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of taxoids from Taxus species and are adapted for the specific case of Taxuspine D.

Plant Material Collection and Preparation

-

Source: Stems of Taxus cuspidata are collected. For consistent results, the collection time and specific location of the plant material should be documented.

-

Preparation: The collected stems are air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for several days. This process is often repeated multiple times to ensure complete extraction of the taxoids.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Solvent Partitioning

-

Liquid-Liquid Extraction: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure Taxuspine D from the complex mixture of the active fraction.

-

Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by preparative HPLC. A reverse-phase C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to Taxuspine D is collected.

-

Crystallization: The purified Taxuspine D fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/water) to yield the pure compound.

Experimental Workflow for Taxuspine D Isolation

Caption: Figure 1: General Experimental Workflow for the Isolation of Taxuspine D.

Quantitative Data and Characterization

The structure of Taxuspine D was elucidated using a combination of spectroscopic techniques. The following table summarizes the key data obtained for its characterization.

| Parameter | Data |

| Molecular Formula | C37H44O12 (Determined by High-Resolution Mass Spectrometry) |

| Mass Spectrometry | HR-FABMS: m/z [M+H]+ consistent with the proposed molecular formula. |

| 1H NMR | Characteristic signals for a taxane skeleton, including methyl singlets, protons on the cyclobutane (B1203170) ring, and signals corresponding to acetyl groups. The presence of an enolacetate moiety is indicated by specific downfield proton signals. (Data typically presented in δ ppm, with coupling constants in Hz). |

| 13C NMR | Resonances confirming the presence of 37 carbons, including signals for ester carbonyls, olefinic carbons of the enolacetate, and carbons of the taxane core. (Data typically presented in δ ppm). |

| Infrared (IR) | Absorption bands indicative of hydroxyl groups (~3500 cm-1), ester carbonyl groups (~1730 cm-1), and carbon-carbon double bonds (~1650 cm-1). |

| Ultraviolet (UV) | Absorption maxima consistent with the presence of conjugated systems within the molecule. |

Biological Activity and Signaling Pathway

Taxuspine D has been shown to exhibit potent inhibitory activity against the Ca2+-induced depolymerization of microtubules[1]. This is a significant finding as the stability of microtubules is crucial for cell division, and agents that interfere with microtubule dynamics can have potent anticancer effects. The mechanism of action of Taxuspine D, while not fully elucidated, is believed to involve the stabilization of microtubules, preventing their disassembly. This is in contrast to some other microtubule-targeting agents that promote depolymerization.

Proposed Signaling Pathway for Microtubule Stabilization by Taxuspine D

Caption: Figure 2: Proposed Mechanism of Action of Taxuspine D.

Conclusion

Taxuspine D represents one of the many bioactive taxoids isolated from Taxus species. Its unique structure and its ability to inhibit microtubule depolymerization make it a compound of interest for further investigation in the context of drug discovery, particularly in the development of novel anticancer agents. The protocols and data presented in this guide provide a foundational resource for researchers working on the isolation, characterization, and biological evaluation of novel natural products.

References

"2-Deacetyltaxuspine X" spectroscopic data (NMR, MS, IR)

A definitive spectroscopic guide to naturally occurring taxoids is an ongoing endeavor due to the vast structural diversity and often low natural abundance of these compounds. This document focuses on providing the available spectroscopic data for taxuspine X , a related taxoid, as a foundational reference point, owing to the current lack of specific data for a compound explicitly named "2-Deacetyltaxuspine X" in accessible scientific literature. It is plausible that "this compound" is a hypothetical or exceptionally rare derivative of taxuspine X.

Taxuspine X was first isolated from the stems of the Japanese yew, Taxus cuspidata, by Shigemori et al. and reported in their 1997 paper in the Chemical & Pharmaceutical Bulletin. This publication remains the primary source of its characterization data.

Spectroscopic Data for Taxuspine X

The following data is essential for the structural elucidation and identification of taxuspine X and would serve as a crucial comparison for any related derivatives.

Table 1: NMR Spectroscopic Data for Taxuspine X

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The data for taxuspine X would typically be acquired in a deuterated solvent such as chloroform (B151607) (CDCl₃).

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical shifts (δ) in ppm, coupling constants (J) in Hz | Chemical shifts (δ) in ppm |

| (Data currently unavailable) | (Data currently unavailable) |

Table 2: Mass Spectrometry (MS) Data for Taxuspine X

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

| Technique | Observed Ion (m/z) | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | (Data currently unavailable) | (e.g., [M+H]⁺, [M+Na]⁺) |

Table 3: Infrared (IR) Spectroscopy Data for Taxuspine X

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| (Data currently unavailable) | (e.g., O-H, C=O, C-O, aromatic C=C) |

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and characterization of taxane (B156437) diterpenoids and are presumed to be similar to the protocols used for taxuspine X.

Extraction and Isolation

-

Plant Material Collection and Preparation : Stems of Taxus cuspidata are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction : The powdered plant material is repeatedly extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Solvent Partitioning : The crude extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

-

Chromatographic Separation : The organic-soluble fraction is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to establish the connectivity of protons and carbons and to assign the complete structure.

-

Mass Spectrometry : High-resolution mass spectra are obtained using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the exact molecular formula.

-

Infrared Spectroscopy : The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like taxuspine X.

Caption: Workflow for the isolation and structural elucidation of taxuspine X.

Note: The successful characterization of "this compound" would necessitate a comparative analysis of its spectroscopic data with that of the parent compound, taxuspine X. The absence of an acetyl group would be readily apparent in the NMR spectra (disappearance of a methyl singlet around δ 2.0 ppm and a carbonyl signal around δ 170 ppm) and a corresponding mass difference of 42.010565 Da in the high-resolution mass spectrum.

The Physicochemical Profile of 2-Deacetyltaxuspine X: A Technical Overview of Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the specific solubility and stability profiles of 2-Deacetyltaxuspine X is limited. This guide provides a comprehensive framework based on the known characteristics of related taxane (B156437) diterpenoids, such as paclitaxel (B517696) and docetaxel, to inform research and development activities. The experimental protocols and data tables presented herein are generalized templates and should be adapted for specific laboratory conditions and analytical standards.

Introduction to this compound

Solubility Profile: A Critical Parameter for Drug Development

The therapeutic efficacy of a drug is often intrinsically linked to its bioavailability, which is heavily influenced by its solubility. Taxanes, in general, exhibit very low water solubility, which presents a significant hurdle for formulation development[5][6][7].

Anticipated Solubility of this compound

Based on the general characteristics of taxane derivatives, this compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents. The table below provides a template for summarizing empirical solubility data.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | e.g., Shake-flask HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | e.g., Shake-flask HPLC-UV |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Data not available | e.g., Shake-flask HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-flask HPLC-UV |

| Methanol | 25 | Data not available | Data not available | e.g., Shake-flask HPLC-UV |

| Chloroform | 25 | Soluble[8] | Data not available | e.g., Visual Inspection |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Shake-flask HPLC-UV |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (powder)[8]

-

Selected solvents (e.g., water, PBS, ethanol)

-

Scintillation vials

-

Orbital shaker/incubator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile: Ensuring Compound Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For taxanes like paclitaxel, degradation pathways such as epimerization have been reported[9].

Anticipated Stability of this compound

The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The following table provides a template for summarizing stability data.

| Condition | Storage Temperature (°C) | Duration | Assay (% Initial) | Major Degradants | Method of Determination |

| Solution State | |||||

| 0.1 N HCl (pH 1.2) | 37 | 0, 1, 2, 4, 8, 24 h | Data not available | Data not available | e.g., Stability-indicating HPLC-UV/MS |

| PBS (pH 7.4) | 37 | 0, 1, 2, 4, 8, 24 h | Data not available | Data not available | e.g., Stability-indicating HPLC-UV/MS |

| Water | 4, 25, 40 | 1, 2, 4 weeks | Data not available | Data not available | e.g., Stability-indicating HPLC-UV/MS |

| Solid State | |||||

| Ambient | 25 | 1, 3, 6 months | Data not available | Data not available | e.g., Stability-indicating HPLC-UV/MS |

| Accelerated (40°C/75% RH) | 40 | 1, 3, 6 months | Data not available | Data not available | e.g., Stability-indicating HPLC-UV/MS |

| Photostability (ICH Q1B) | 25 | ICH conditions | Data not available | Data not available | e.g., Stability-indicating HPLC-UV/MS |

Experimental Protocol for Solution Stability Assessment

This protocol describes a general procedure for evaluating the stability of a compound in solution under various stress conditions.

Objective: To assess the stability of this compound in different aqueous solutions and identify potential degradation products.

Materials:

-

Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Aqueous buffers (e.g., 0.1 N HCl, PBS pH 7.4).

-

Temperature-controlled chambers/water baths.

-

Photostability chamber.

-

HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS).

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the selected aqueous buffers. A small percentage of co-solvent may be necessary to achieve the desired initial concentration.

-

Incubation: Aliquot the solutions into vials and store them under different conditions (e.g., varying pH, temperature, and light exposure).

-

Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours for short-term studies; longer for long-term studies), withdraw an aliquot from each condition.

-

Quenching (if necessary): Stop the degradation reaction if required, for example, by neutralizing the pH or cooling the sample.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method. This method should be able to separate the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.

Analytical Methodologies

The analysis of taxanes is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. For more sensitive and specific analysis, especially for identifying degradation products, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. UPLC-MS/MS methods have been established for the simultaneous determination of multiple taxoids in plant extracts[10].

A typical HPLC method for taxane analysis might involve:

-

Column: C18 or Phenyl column.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detection: UV absorbance at approximately 227-230 nm.

Conclusion and Future Directions

While direct experimental data on the solubility and stability of this compound is currently lacking in the public domain, the established knowledge of other taxane diterpenoids provides a solid foundation for initiating its physicochemical characterization. The protocols and frameworks provided in this guide are intended to facilitate a systematic investigation into these critical properties. Empirical determination of the solubility and stability profiles of this compound is an essential prerequisite for its advancement through the drug development pipeline. Future studies should focus on generating robust data in various pharmaceutically relevant media and under stressed conditions to build a comprehensive understanding of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. environmental-expert.com [environmental-expert.com]

- 3. SmallMolecules.com | this compound (inquiry) from alfachemistry | SmallMolecules.com [smallmolecules.com]

- 4. CAS号:259678-73-4-2-Deacetyltaxuspine X - this compound-科华智慧 [kehuaai.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Product Portfolio: Water-soluble Taxanes for Cancer Treatment - Protheragen [protheragen.com]

- 8. This compound | CAS 259678-73-4 | ScreenLib [screenlib.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

2-Deacetyltaxuspine X: Unraveling Therapeutic Potential

A Deep Dive into a Niche Taxane (B156437) Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X, a member of the complex taxane diterpenoid family, has been isolated from plant sources, notably from species of the genus Taxus. While the therapeutic potential of its renowned cousin, paclitaxel (B517696), is well-established in oncology, the specific biological activities and potential therapeutic targets of many other taxane analogs, including this compound, remain largely underexplored. This technical guide aims to synthesize the currently available, albeit limited, information on this compound and related compounds, providing a foundational resource for researchers interested in its further investigation. The focus will be on collating existing data, contextualizing it within the broader understanding of taxane bioactivity, and identifying key areas for future research.

Core Biological Activity of Taxanes: A Foundation for Inquiry

The primary and most well-documented therapeutic action of clinically used taxanes, such as paclitaxel and docetaxel, is their ability to disrupt microtubule dynamics. This mechanism is fundamental to their efficacy as anticancer agents.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle assembly required for cell division. The cell cycle is consequently arrested, primarily at the G2/M phase, ultimately triggering apoptosis or programmed cell death.

Logical Relationship: Taxane Mechanism of Action

An In-depth Technical Guide to 2-Deacetylated Taxanes and Their Derivatives: A Focus on 10-Deacetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane (B156437) family of diterpenoids stands as a cornerstone in modern oncology, with paclitaxel (B517696) and its analogues being indispensable chemotherapeutic agents. While much of the focus has been on these highly decorated molecules, their biosynthetic precursors and synthetic intermediates offer a wealth of information for the development of next-generation anticancer drugs. This technical guide delves into the core of 2-deacetylated taxanes, with a specific focus on the pivotal precursor, 10-deacetylbaccatin III (10-DAB III). The absence of the acetyl group at the C2 position is a key feature that influences both the biological activity and the synthetic utility of these compounds. This document provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 10-DAB III and its derivatives, supported by detailed experimental protocols and visual representations of key pathways.

Core Compound: 10-Deacetylbaccatin III

10-Deacetylbaccatin III is a naturally occurring taxane isolated from the needles and twigs of the European yew tree (Taxus baccata) and other Taxus species.[1][2] Its relative abundance compared to paclitaxel makes it a critical starting material for the semi-synthesis of paclitaxel and docetaxel.[2] While its intrinsic cytotoxic activity is significantly lower than that of paclitaxel, it serves as a vital scaffold for the synthesis of highly potent anticancer agents.[3]

Quantitative Biological Data

The cytotoxic and biological activities of 10-deacetylbaccatin III and its derivatives are summarized in the table below. The data highlights the dramatic increase in cytotoxicity upon the addition of a side chain at the C13 position, a key step in the synthesis of paclitaxel and other potent taxanes.

| Compound | Cell Line/Organism | Assay Type | IC50/EC50 | Reference |

| 10-Deacetylbaccatin III | Leishmania donovani (amastigotes) | Growth Inhibition | 70 nM | [1][] |

| Baccatin (B15129273) III | Various cancer cell lines | Cytotoxicity | 8 - 50 µM | [3] |

| Paclitaxel | A549 (Non-small cell lung cancer) | Growth Inhibition | Varies (typically nM range) | [5] |

| Paclitaxel | A2780 (Ovarian cancer) | Growth Inhibition | Varies (typically nM range) | [5] |

Experimental Protocols

Isolation and Purification of 10-Deacetylbaccatin III from Taxus baccata

This protocol provides a general framework for the extraction and purification of 10-DAB III from yew needles.

a. Extraction:

-

Dry and pulverize the needles of Taxus baccata.

-

Perform reflux extraction with 80% ethanol (B145695) for 5 hours. Repeat the extraction three times.[6]

-

Combine the ethanol extracts and concentrate under vacuum to yield a crude extract.[6]

b. Purification:

-

Dissolve the crude extract in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

-

Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and pigments.[7]

-

Extract the aqueous layer with a solvent of intermediate polarity, such as dichloromethane (B109758), to extract the taxanes.[7]

-

Combine the dichloromethane fractions and evaporate the solvent to obtain a semi-purified taxane mixture.

-

Further purification can be achieved using chromatographic techniques such as Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC).[8][9] For preparative HPLC, a C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[9]

Semi-synthesis of Paclitaxel from 10-Deacetylbaccatin III

The following is a simplified, conceptual outline of the key steps involved in the semi-synthesis of paclitaxel from 10-DAB III. Note that specific protecting groups and coupling agents can vary.

-

Protection of the C7 Hydroxyl Group: The hydroxyl group at the C7 position of 10-DAB III is selectively protected, for example, with a triethylsilyl (TES) group.

-

Acetylation of the C10 Hydroxyl Group: The hydroxyl group at the C10 position is then acetylated to yield 7-O-protected baccatin III.

-

Esterification at the C13 Hydroxyl Group: The protected baccatin III derivative is coupled with a protected β-phenylisoserine side chain. This is a critical step, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[10]

-

Deprotection: The protecting groups at the C7 position and on the side chain are removed under appropriate conditions to yield paclitaxel.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of taxane derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., a 10-deacetylbaccatin III derivative) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Taxanes, including the derivatives of 10-deacetylbaccatin III, exert their primary anticancer effect by targeting microtubules.

Caption: General mechanism of action for taxane derivatives.

By binding to the β-tubulin subunit within the microtubule, taxanes promote the assembly of tubulin into microtubules and stabilize them, preventing depolymerization.[11] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[12][13]

Recent studies have revealed that the mechanisms of action for taxanes extend beyond microtubule stabilization. They have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival. Notably, certain taxane derivatives can inhibit the PI3K/Akt and Hedgehog signaling pathways.[11] In the context of prostate cancer, taxanes have also been demonstrated to impact the androgen receptor (AR) signaling pathway, which is a key driver of this disease.[13]

Experimental Workflow: From Isolation to Bioactivity Testing

The logical flow for the discovery and evaluation of novel 2-deacetylated taxane derivatives is depicted in the following workflow diagram.

Caption: A typical workflow for taxane derivative research.

Conclusion

While "2-Deacetyltaxuspine X" does not correspond to a known taxane, the broader class of 2-deacetylated taxanes, exemplified by 10-deacetylbaccatin III, represents a rich area of study for the development of novel anticancer therapeutics. The ability to isolate 10-DAB III in significant quantities from renewable resources provides a robust platform for synthetic modifications. Understanding the structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways affected by these compounds is crucial for medicinal chemists and drug development professionals. This guide provides a foundational resource to aid in these endeavors, with the ultimate goal of expanding the arsenal (B13267) of effective treatments against cancer.

References

- 1. medkoo.com [medkoo.com]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Deacetyltaxuspine X from Taxus cuspidata

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of the minor taxoid, 2-Deacetyltaxuspine X, from the needles and bark of the Japanese Yew, Taxus cuspidata. The methodologies described are based on established techniques for the isolation of taxane (B156437) diterpenoids and are intended to serve as a guide for laboratory-scale purification.

Introduction

Taxus cuspidata is a rich source of bioactive taxane diterpenoids, with Paclitaxel (Taxol®) being the most prominent example used in cancer chemotherapy. Beyond the major taxanes, Taxus species contain a vast array of structurally diverse minor taxoids, such as this compound. These minor constituents are of significant interest for their potential pharmacological activities, including roles as multidrug resistance (MDR) reversal agents.[1] However, their low natural abundance presents a significant challenge for isolation and subsequent research.[1]

The protocols outlined below describe a multi-step strategy for the extraction, preliminary purification, and final isolation of this compound, employing a combination of solvent extraction, liquid-liquid partitioning, and multi-stage chromatographic separations.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

| Parameter | Method/Solvent | Rationale | Expected Outcome |

| Initial Extraction | 80% Methanol (B129727) in water | Efficiently extracts a broad range of taxanes. | Crude methanolic extract containing a complex mixture of taxoids, chlorophyll (B73375), and other metabolites. |

| Solvent Partitioning | Dichloromethane (B109758)/Water | Removes water-soluble impurities and some polar compounds. | A dichloromethane fraction enriched with taxanes. |

| Preliminary Purification | Silica (B1680970) Gel Column Chromatography | Separates compounds based on polarity, removing highly polar and non-polar impurities. | Semi-purified fractions containing a mixture of taxanes. |

| Intermediate Purification | Reversed-Phase C18 Column Chromatography | Separates taxanes based on hydrophobicity, effective for resolving structurally similar compounds. | Fractions enriched in minor taxoids, including taxuspine derivatives. |

| Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution separation to isolate individual compounds. | Pure (>95%) this compound. |

Experimental Protocols

Protocol 1: Extraction of Crude Taxoid Mixture

This protocol describes the initial extraction of taxanes from dried Taxus cuspidata plant material.

Materials:

-

Dried and powdered needles or bark of Taxus cuspidata

-

Methanol (ACS grade)

-

Deionized water

-

Large extraction vessel

-

Mechanical stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of dried, powdered Taxus cuspidata material.

-

Place the powdered material into a large extraction vessel.

-

Add 10 L of 80% methanol in water to the vessel.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through a Buchner funnel to separate the plant material from the extract.

-

Collect the filtrate (methanolic extract).

-

Repeat the extraction of the plant material with another 10 L of 80% methanol for 24 hours to ensure exhaustive extraction.

-

Combine the filtrates from both extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is removed, resulting in a concentrated aqueous extract.

Protocol 2: Solvent Partitioning for Enrichment of Taxoids

This protocol aims to enrich the taxane fraction and remove chlorophyll and other highly polar or non-polar impurities.

Materials:

-

Concentrated aqueous extract from Protocol 1

-

Dichloromethane (CH₂Cl₂)

-

Separatory funnel (appropriate size)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

Transfer the concentrated aqueous extract to a large separatory funnel.

-

Add an equal volume of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The lower organic layer (dichloromethane) will contain the taxoids.

-

Drain the lower dichloromethane layer into a clean flask.

-

Repeat the extraction of the aqueous layer with dichloromethane two more times.

-

Combine all the dichloromethane extracts.

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the dried dichloromethane extract to dryness using a rotary evaporator to obtain the crude taxane-enriched extract.

Protocol 3: Multi-Step Chromatographic Purification

This protocol details the sequential chromatographic steps to isolate this compound.

Materials and Equipment:

-

Crude taxane-enriched extract from Protocol 2

-

Silica gel (70-230 mesh) for column chromatography

-

Reversed-phase C18 silica gel for column chromatography

-

Solvents for chromatography (Hexane, Ethyl Acetate, Acetone, Methanol, Water - all HPLC grade)

-

Glass columns for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Preparative HPLC system with a C18 column

-

UV detector for HPLC

Step 1: Silica Gel Column Chromatography (Normal Phase)

-

Prepare a silica gel column of appropriate size.

-

Dissolve the crude taxane-enriched extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate, followed by acetone. For example:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Acetone (9:1, 8:2, 1:1, v/v)

-

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

Monitor the fractions by TLC, visualizing with a UV lamp and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions that show a similar profile of taxoids.

Step 2: Reversed-Phase C18 Column Chromatography

-

Select the combined fractions from the silica gel chromatography that are enriched in taxoids of intermediate polarity (where minor taxoids are likely to elute).

-

Concentrate these fractions to dryness.

-

Prepare a reversed-phase C18 column.

-

Dissolve the semi-purified extract in a minimal amount of methanol and load it onto the column.

-

Elute the column with a stepwise gradient of decreasing polarity, starting with a high percentage of water and gradually increasing the proportion of methanol. For example:

-

Methanol:Water (40:60, 50:50, 60:40, 70:30, 80:20, 90:10, v/v)

-

100% Methanol

-

-

Collect fractions and monitor by TLC or analytical HPLC.

-

Combine fractions containing the target compound, this compound, based on comparison with a reference standard if available, or based on analytical HPLC profiles suggesting the presence of taxuspine-like compounds.

Step 3: Preparative HPLC for Final Purification

-

Concentrate the enriched fractions from the C18 column.

-

Dissolve the residue in the mobile phase to be used for preparative HPLC.

-

Set up the preparative HPLC system with a C18 column.

-

Develop an isocratic or gradient elution method using a mobile phase such as Methanol:Water or Acetonitrile:Water. The exact conditions will need to be optimized based on analytical HPLC runs of the enriched fraction.

-

Inject the sample onto the preparative HPLC column.

-

Monitor the elution profile with a UV detector (typically at 227 nm for taxanes).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the collected fraction using analytical HPLC.

-

Combine pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters, such as solvent ratios and gradient profiles for chromatography, may be necessary depending on the specific batch of plant material and the laboratory equipment used. Analytical methods such as HPLC-MS and NMR should be used to confirm the identity and purity of the final product.

References

Application Note: Preparative HPLC Purification of 2-Deacetyltaxuspine X

Introduction

2-Deacetyltaxuspine X is a member of the taxane (B156437) family, a group of diterpenoids of significant interest to the pharmaceutical industry due to their potential therapeutic applications. As with many natural products, the isolation and purification of this compound from crude extracts presents a significant challenge due to the presence of numerous structurally similar impurities. This application note describes a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. The developed protocol is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of taxane analogs.

Challenges in Purification

The purification of taxanes is often complicated by their structural similarity and the presence of isomers. Developing a preparative HPLC method requires careful optimization of the stationary phase, mobile phase composition, and gradient elution to achieve adequate resolution and yield.

Method Overview

This method utilizes a reversed-phase HPLC approach, which is a standard and effective technique for the separation of moderately polar to nonpolar compounds like taxanes.[1][2] A C18 stationary phase is employed to provide the necessary hydrophobic interactions for separation, while a gradient of acetonitrile (B52724) in water allows for the efficient elution of this compound and the separation from its related impurities.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude extract and proceeds through preparative HPLC separation to the final steps of fraction analysis and pooling.

Caption: Experimental workflow for the preparative HPLC purification of this compound.

Protocols

Sample Preparation

-

Weigh 500 mg of the crude plant extract containing this compound.

-

Dissolve the extract in 10 mL of a 50:50 (v/v) mixture of methanol and water.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

The filtered solution is now ready for injection into the preparative HPLC system.

Preparative HPLC Protocol

The purification is performed on a preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

Table 1: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 20.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 227 nm |

| Injection Volume | 5 mL |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 30.0 | 40 | 60 |

| 35.0 | 20 | 80 |

| 40.0 | 20 | 80 |

| 41.0 | 60 | 40 |

| 50.0 | 60 | 40 |

Fraction Collection and Analysis

-

Collect fractions based on the elution profile observed at 227 nm. The peak corresponding to this compound should be collected in multiple fractions to ensure high purity.

-

Analyze the purity of each collected fraction using an analytical HPLC method.

Table 3: Analytical HPLC Parameters for Purity Check

| Parameter | Value |

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 40% B to 60% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 227 nm |

| Injection Volume | 10 µL |

Post-Purification Processing

-

Pool the fractions that show a purity of ≥98% for this compound based on the analytical HPLC results.

-

Combine the pooled fractions and remove the acetonitrile using a rotary evaporator under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

-

Store the purified compound at -20 °C to prevent degradation.

Data Presentation

The following table summarizes the expected results from a typical purification run.

Table 4: Purification Summary

| Parameter | Value |

| Starting Material (Crude Extract) | 500 mg |

| Expected Yield of Purified Product | 25 - 40 mg |

| Purity of Final Product | ≥98% |

| Retention Time (Preparative) | ~25 - 28 minutes |

| Retention Time (Analytical) | ~10 - 12 minutes |

Conclusion

The preparative HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of this compound from crude plant extracts. The use of a C18 stationary phase with a water/acetonitrile gradient allows for excellent separation and high-purity product. This protocol can serve as a valuable starting point for researchers and professionals in the field of natural product chemistry and drug development, and can be further optimized to suit specific sample complexities and instrumentation.

References

Total Synthesis of 2-Deacetyltaxuspine X: A Case Study in Taxane Complexity

Researchers, scientists, and drug development professionals focused on complex natural product synthesis and novel therapeutic agents will find value in the strategic exploration of taxane (B156437) diterpenoids. While a total synthesis of 2-Deacetyltaxuspine X has not yet been reported in the scientific literature, the synthetic challenges posed by its intricate architecture are shared across the taxane family. This document, therefore, presents a detailed examination of the total synthesis of (±)-taxusin, a structurally related and synthetically achieved taxane, as a representative model for the strategic endeavors required for molecules like this compound.

The taxane diterpenes, a class of natural products isolated from yew trees, have garnered significant interest from the synthetic and medicinal chemistry communities due to their complex molecular structures and potent biological activities. The most famous member, paclitaxel (B517696) (Taxol®), is a cornerstone of cancer chemotherapy. The pursuit of total syntheses of these molecules is driven not only by the desire to secure a sustainable supply but also by the opportunity to create novel analogues with improved therapeutic properties.

The total synthesis of (±)-taxusin, achieved by Kuwajima and colleagues, provides a blueprint for the construction of the challenging tricyclic core of the taxane skeleton.[1] This synthesis is a testament to the power of strategic bond disconnections and the development of robust cyclization methodologies.

Retrosynthetic Analysis and Strategic Approach

The successful synthesis of (±)-taxusin hinged on a retrosynthetic strategy that deconstructed the complex tricyclic system into more manageable building blocks. The key transformations envisioned were the construction of the eight-membered B-ring and the subsequent installation of the C19 methyl group.[1] The researchers had previously developed a powerful intramolecular vinylogous aldol (B89426) reaction for the formation of the eight-membered ring in aromatic C-ring derivatives, and a crucial aspect of their strategy was the extension of this methodology to a non-aromatic, allyl ester-type C-ring precursor.[1]

Caption: Retrosynthetic analysis of (±)-taxusin.

Key Experimental Protocols and Data

The synthesis of (±)-taxusin involved a multi-step sequence with several key transformations. Below are detailed protocols for some of the pivotal steps, with quantitative data summarized in the accompanying tables.

Synthesis of Enone 6

The construction of the C-ring fragment involved the coupling of vinyl bromide 4 with 3,4-epoxy-1-hexene to form allyl alcohol 5 , which was then oxidized to the corresponding enone 6 .[1]

Protocol: To a solution of vinyl bromide 4 in an appropriate solvent, tert-butyllithium (B1211817) is added at low temperature, followed by copper(I) cyanide to form the corresponding cyanocuprate. This solution is then reacted with 3,4-epoxy-1-hexene to afford the SN2' coupling product 5 . The resulting allyl alcohol 5 is then oxidized using pyridinium (B92312) dichromate (PDC) to yield enone 6 .[1]

| Step | Reactants | Reagents | Conditions | Product | Yield |

| 1 | Vinyl bromide 4 , 3,4-epoxy-1-hexene | 1. t-BuLi, 2. CuCN | -78 °C to rt | Allyl alcohol 5 | - |

| 2 | Allyl alcohol 5 | PDC | rt | Enone 6 | 66% (2 steps)[1] |

Table 1: Synthesis of Enone 6 .

B-Ring Cyclization

A critical step in the synthesis was the eight-membered B-ring cyclization. After extensive screening of Lewis acids, it was found that dimethylaluminum triflate (Me₂AlOTf) effectively induced the desired cyclization of precursor 12 to afford the tricyclic compound 13 .[1]

Protocol: The cyclization precursor 12 is dissolved in a suitable solvent and cooled to a low temperature. Dimethylaluminum triflate is then added, and the reaction is stirred until completion to yield the tricyclic product 13 .[1]

| Step | Reactant | Reagent | Conditions | Product | Yield |

| 3 | Cyclization Precursor 12 | Me₂AlOTf | -78 °C | Tricyclic Ketone 13 | 62%[1] |

Table 2: Key B-Ring Cyclization.

References

Application Notes and Protocols for the Semi-synthesis of 2-Deacetyltaxuspine X

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a member of the taxane (B156437) family of diterpenoids, which are of significant interest in medicinal chemistry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Taxuspine derivatives, while not all cytotoxic, have shown potential as modulators of multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp). This document provides a detailed protocol for a plausible semi-synthetic route to this compound, starting from the readily available precursor, 10-deacetylbaccatin III (10-DAB). The protocols and data presented are based on established methodologies for the selective modification of the taxane core.

Proposed Semi-synthetic Pathway

The semi-synthesis of this compound from 10-deacetylbaccatin III (10-DAB) involves a three-step process:

-

Selective Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of 10-DAB is protected to prevent its reaction in the subsequent acylation step. A common protecting group for this position is the triethylsilyl (TES) group.

-

Selective Acylation of the C-10 Hydroxyl Group: The C-10 hydroxyl group is then acylated with a cinnamoyl group. This is a key step in introducing the desired functionality at this position.

-

Deprotection of the C-7 Hydroxyl Group: The protecting group at the C-7 position is removed to yield the final product, this compound.

Application Notes and Protocols for 2-Deacetyltaxuspine X in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a derivative of the natural taxoid, Taxuspine X. While research directly on this compound is limited, the available literature on closely related taxuspine compounds suggests its primary mechanism of action in the context of cancer is not direct cytotoxicity, but rather the modulation of multidrug resistance (MDR).[1][2] Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a major mechanism of MDR in cancer cells, leading to the efflux of a wide range of chemotherapeutic drugs and treatment failure.[1][2] Taxuspine X and its analogues have been identified as potent inhibitors of P-gp, acting as MDR reversing agents.[1][2][3]

These application notes provide a framework for investigating the potential of this compound as a P-glycoprotein inhibitor to enhance the efficacy of conventional anticancer drugs in resistant cancer cell lines. The protocols outlined below are standard methods for characterizing P-gp inhibitors.

Proposed Mechanism of Action: P-glycoprotein Inhibition

The hypothesized mechanism of action for this compound in cancer cells is the inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that utilizes ATP hydrolysis to actively transport a variety of substrates, including many chemotherapeutic agents, out of the cell. This reduces the intracellular drug concentration to sub-lethal levels, conferring resistance.

This compound is proposed to bind to P-gp, thereby competitively or non-competitively inhibiting its function. This inhibition leads to the intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects in resistant cancer cells.

Quantitative Data

| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |

| "Non-natural" Taxane Derivative 6 | L5178 MDR1 | Rhodamine 123 Efflux | 7.2 | [1] |

| "Non-natural" Taxane Derivative 7 | L5178 MDR1 | Rhodamine 123 Efflux | 24 | [1] |

| Cyclosporine A (Positive Control) | L5178 MDR1 | Rhodamine 123 Efflux | 0.67 | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a P-glycoprotein inhibitor.

Protocol 1: P-glycoprotein Expression Analysis by Western Blot

This protocol is to determine the expression levels of P-gp in cancer cell lines to select appropriate models (P-gp overexpressing vs. parental lines) for subsequent functional assays.

Materials:

-

Cancer cell lines (e.g., a drug-resistant line overexpressing P-gp and its parental sensitive line)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against P-gp (e.g., C219 or UIC2)

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.

-

Scrape adherent cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Protocol 2: P-gp Efflux Pump Activity Assay (Calcein-AM Efflux Assay)

This assay measures the functional activity of the P-gp pump by quantifying the efflux of a fluorescent substrate, Calcein-AM.[4][5][6]

Materials:

-

P-gp overexpressing and parental cancer cell lines

-

Calcein-AM (acetoxymethyl ester)

-

This compound

-

Positive control P-gp inhibitor (e.g., Verapamil or Cyclosporin A)

-

Phenol (B47542) red-free cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Wash the cells with phenol red-free medium.

-

Pre-incubate the cells with various concentrations of this compound or the positive control inhibitor for 30-60 minutes at 37°C.

-

-

Substrate Loading and Efflux:

-

Add Calcein-AM to each well at a final concentration of 0.5-1 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light. Calcein-AM is non-fluorescent and cell-permeant. Inside the cell, esterases convert it to the fluorescent, cell-impermeant calcein. P-gp actively effluxes Calcein-AM, reducing the intracellular accumulation of fluorescent calcein.[4][5][6]

-

-

Fluorescence Measurement:

-

Wash the cells with ice-cold PBS to stop the efflux.

-

Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

-

-

Data Analysis:

-

Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

-

Calculate the IC50 value of this compound for P-gp inhibition.

-

Protocol 3: P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

Materials:

-

P-gp-containing membrane vesicles (commercially available or prepared from overexpressing cells)

-

This compound

-

Positive control P-gp inhibitor (e.g., Verapamil)

-

P-gp substrate that stimulates ATPase activity (e.g., Verapamil)

-

ATP

-

Assay buffer

-

Phosphate (B84403) detection reagent (e.g., Malachite Green)

-

96-well clear plates

-

Absorbance plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add P-gp membrane vesicles, assay buffer, and various concentrations of this compound.

-

Include control wells with no inhibitor and with a known inhibitor.

-

Add a P-gp substrate (e.g., Verapamil) to stimulate ATPase activity.

-

-

Initiate Reaction:

-

Initiate the reaction by adding ATP to each well.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green), which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

-

-

Data Analysis:

-

A decrease in phosphate production in the presence of this compound indicates inhibition of P-gp's ATPase activity.

-

Calculate the concentration of this compound that causes 50% inhibition of ATPase activity.

-

Protocol 4: In Vitro Synergy Study (Chemosensitization Assay)

This assay determines if this compound can sensitize P-gp-overexpressing cancer cells to a conventional chemotherapeutic agent.

Materials:

-

P-gp overexpressing and parental cancer cell lines

-

This compound

-

A chemotherapeutic drug that is a P-gp substrate (e.g., Paclitaxel, Doxorubicin)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of the chemotherapeutic drug alone, this compound alone, and combinations of both. A fixed, non-toxic concentration of this compound can be used in combination with a dilution series of the chemotherapeutic drug.

-

Incubate for a period appropriate for the chemotherapeutic drug's mechanism of action (e.g., 48-72 hours).

-

-

Cell Viability Assessment:

-

Measure cell viability using a standard assay like MTT or CellTiter-Glo.

-

-

Data Analysis:

-

Calculate the IC50 values of the chemotherapeutic drug in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates chemosensitization.

-

Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

-

References

- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of multidrug resistance by taxuspine C and other taxoids from Japanese yew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. mdpi.com [mdpi.com]

In Vitro Cytotoxicity Assays for Taxane-Class Compounds: Application Notes and Protocols Featuring Paclitaxel as a Case Study for 2-Deacetyltaxuspine X

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific data on the in vitro cytotoxicity of 2-Deacetyltaxuspine X. Therefore, this document provides a comprehensive set of protocols and application notes for assessing the cytotoxicity of taxane-class compounds, using the well-characterized drug Paclitaxel (B517696) as a representative example. These methodologies can be readily adapted by researchers to investigate the cytotoxic properties of this compound.

Introduction

Taxanes are a class of diterpenoid compounds that have been successfully developed as potent anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis.[1] Paclitaxel and its derivatives are widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.[2] The evaluation of the in vitro cytotoxicity of novel taxane (B156437) compounds, such as this compound, is a critical first step in the drug discovery process. This involves determining the compound's effective concentration range, its impact on cell viability, and the underlying mechanisms of cell death.